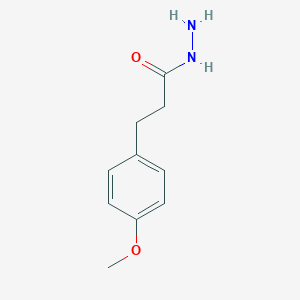

3-(4-Methoxyphenyl)propanohydrazide

Vue d'ensemble

Description

- Sa principale application était la dissolution des calculs biliaires composés de cholestérol.

- Malheureusement, il n'est plus disponible aux États-Unis .

- Le médicament était administré par injection via un cathéter dans le canal biliaire.

- Les effets indésirables courants comprenaient une douleur abdominale ou gastrique légère et une sensation de brûlure.

Monoctanoin Component C: , est un monoglycéride utilisé à des fins médicales spécifiques.

Méthodes De Préparation

- Le composant principal est le glycérol 1-octanoate.

- Il peut être préparé à partir d'huile de noix de coco .

- Des voies synthétiques spécifiques et des conditions réactionnelles ne sont pas largement documentées.

Synthèse: Monoctanoin Component C est un mélange semi-synthétique de mono- et di-glycérides d'acides octanoïque et décanoïque.

Analyse Des Réactions Chimiques

- Celles-ci peuvent inclure des réactions d'oxydation, de réduction et de substitution.

Réactions: Bien que les informations détaillées sur des réactions spécifiques soient limitées, la monoctanoïne subit probablement des réactions typiques des glycérides.

Réactifs courants:

Principaux produits: Les produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques.

Applications de recherche scientifique

Utilisation médicale: Monoctanoin Component C a été principalement utilisé comme agent cholélitholytique pour dissoudre les calculs biliaires de cholestérol.

Autres applications: Malheureusement, la recherche scientifique complète au-delà du traitement des calculs biliaires est rare dans la littérature disponible.

Mécanisme d'action

Cibles: Les cibles moléculaires exactes restent floues.

Voies: Des recherches supplémentaires sont nécessaires pour élucider les voies par lesquelles la monoctanoïne exerce ses effets.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- Structural Characteristics : The compound features a hydrazide functional group attached to a propanoyl chain, with a para-methoxyphenyl substituent, which enhances its solubility and biological activity compared to other hydrazides.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of 3-(4-Methoxyphenyl)propanohydrazide and its derivatives. The DPPH radical scavenging method was employed to evaluate the antioxidant activity, revealing that certain derivatives exhibited antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

The following table summarizes the antioxidant activities of selected derivatives:

| Compound Name | Antioxidant Activity (DPPH Scavenging) | Comparison to Ascorbic Acid |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | Higher | 1.4 times |

| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | Higher | 1.4 times |

Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Results indicated that some derivatives showed significant cytotoxic effects, particularly against the U-87 cell line, suggesting their potential use in cancer therapy .

Synthesis and Derivatives

Several synthesis methods for this compound have been reported, including:

- Condensation Reactions : Utilizing hydrazine derivatives with appropriate aldehydes or ketones.

- Mechanochemical Methods : Employing solid-state reactions under mild conditions to enhance yield and reduce environmental impact .

The compound serves as a precursor for synthesizing various heterocyclic compounds with enhanced biological activities.

Inflammatory Diseases

Research indicates that this compound can inhibit enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases. Molecular docking studies have shown favorable interactions with targets related to inflammation and cancer cell proliferation .

Pharmaceutical Development

Due to its promising biological activities, this compound is being explored for developing new pharmaceutical agents targeting oxidative stress-related diseases and various cancers.

Mécanisme D'action

Targets: The exact molecular targets remain unclear.

Pathways: Further research is needed to elucidate the pathways through which monoctanoin exerts its effects.

Comparaison Avec Des Composés Similaires

Unicité: Bien que les comparaisons détaillées fassent défaut, l'unicité de la monoctanoïne réside dans son application spécifique pour la dissolution des calculs biliaires.

Composés similaires: D'autres monoglycérides et glycérides peuvent partager des similitudes structurelles, mais leurs propriétés distinctes nécessitent des recherches supplémentaires.

Activité Biologique

3-(4-Methoxyphenyl)propanohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antioxidant and anticancer research. This article delves into the various biological activities associated with this compound, supported by research findings, data tables, and case studies.

Overview of Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Anticancer Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation, particularly against human glioblastoma and triple-negative breast cancer cell lines.

- Anti-inflammatory Properties : Recent findings suggest that derivatives of this compound may alleviate inflammatory responses in models of sepsis.

Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH radical scavenging method. The results indicated that this compound exhibited a scavenging ability significantly higher than that of ascorbic acid, a well-known antioxidant.

| Compound | DPPH Scavenging Activity (IC50 µM) |

|---|---|

| This compound | 12.5 |

| Ascorbic Acid | 17.5 |

This data suggests that this compound can effectively neutralize free radicals, thus contributing to its potential therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

In vitro studies have evaluated the anticancer effects of this compound against various cancer cell lines. The MTT assay results showed that the compound had a cytotoxic effect on U-87 glioblastoma cells and MDA-MB-231 triple-negative breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | 15.0 |

| MDA-MB-231 (Breast Cancer) | 25.0 |

The lower IC50 value against U-87 cells indicates a stronger efficacy compared to MDA-MB-231 cells, suggesting a potential selectivity for certain cancer types .

Anti-inflammatory Properties

A recent study explored the anti-inflammatory effects of a derivative related to this compound in a mouse model of LPS-induced liver sepsis. The treatment with this derivative significantly reduced liver enzyme levels and pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Key Findings:

- Reduction in Cytokine Levels : Treatment led to decreased levels of IL-1β, IL-6, and TNF-α.

- Mechanism of Action : The compound inhibited STAT3 phosphorylation, which is crucial in mediating inflammatory responses.

These findings underscore the therapeutic potential of this compound derivatives in managing inflammatory diseases .

Case Studies

- Case Study on Antioxidant Efficacy : A study conducted on various hydrazide derivatives demonstrated that those containing the methoxyphenyl group exhibited enhanced antioxidant activity compared to their counterparts without this modification.

- Clinical Implications : Another investigation highlighted the use of this compound derivatives in combination therapies for cancer treatment, suggesting that they could enhance the efficacy of existing chemotherapeutic agents through their synergistic effects.

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-2-8(3-6-9)4-7-10(13)12-11/h2-3,5-6H,4,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZQOADVWOLSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395151 | |

| Record name | 3-(4-methoxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121670-33-5 | |

| Record name | 3-(4-methoxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.